Cyclohexanepropanoic acid, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanepropanoic acid, 2-phenyl- is an organic compound with the molecular formula C15H20O2 It is a derivative of cyclohexane and propanoic acid, with a phenyl group attached to the second carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanepropanoic acid, 2-phenyl- typically involves the reaction of cyclohexane with propanoic acid in the presence of a catalyst. One common method is the Friedel-Crafts acylation, where cyclohexane is reacted with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture at elevated temperatures to facilitate the acylation process.
Industrial Production Methods
In industrial settings, the production of Cyclohexanepropanoic acid, 2-phenyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanepropanoic acid, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzoic acid derivatives.
Reduction: Formation of cyclohexanol or cyclohexane derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated phenyl derivatives.
Scientific Research Applications
Cyclohexanepropanoic acid, 2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Cyclohexanepropanoic acid, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanepropanoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain, differing in the length and structure of the carbon chain.
Cyclohexylpropanoic acid: Similar structure but without the phenyl group, leading to variations in chemical behavior.
Uniqueness
Cyclohexanepropanoic acid, 2-phenyl- is unique due to the presence of both a cyclohexane ring and a phenyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
92654-99-4 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-(2-phenylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C15H20O2/c16-15(17)11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,17) |
InChI Key |
YPTQHJUSDSQFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.